7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methyl group at the 7th position and a trifluoromethyl group at the 5th position
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the influenza virus rna polymerase pa–pb1 subunit heterodimerization .
Mode of Action
It’s worth noting that similar compounds have been found to selectively bind at given sites in the cardiovascular system .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the influenza virus rna polymerase pa–pb1 subunit heterodimerization , which could potentially affect the viral replication pathway.
Result of Action
Similar compounds have shown significant inhibitory activity .
Biochemical Analysis
Biochemical Properties
It is known that triazolopyrimidines, a class of compounds to which this molecule belongs, have been found to interact with various enzymes and proteins
Cellular Effects
Related compounds have shown cytotoxic activities against certain cancer cell lines
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation in industrial settings allows for efficient and rapid synthesis, making it suitable for large-scale production. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-ylamine
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl triazolo pyrimidin-7-ol
Uniqueness
7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to the presence of both a methyl and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
7-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5/c1-3-2-4(7(8,9)10)12-6-13-5(11)14-15(3)6/h2H,1H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRSPPCNLNNFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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